molecular formula C8H16O2Si B100295 Diallyldimethoxysilane CAS No. 18919-80-7

Diallyldimethoxysilane

Cat. No.: B100295
CAS No.: 18919-80-7
M. Wt: 172.3 g/mol
InChI Key: WERMRYHPOOABQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diallyldimethoxysilane is a silicon-based organosilane compound containing two methoxy (-OCH₃) groups and two allyl (CH₂=CH-CH₂-) groups bonded to a central silicon atom. This structure enables dual functionality: the methoxy groups facilitate hydrolysis and condensation reactions, while the allyl groups provide unsaturated bonds for polymerization or crosslinking . It is primarily used in reactive hot-melt adhesives and thermoplastic crosslinked materials, offering enhanced workability and recyclability due to its hybrid organic-inorganic reactivity . Applications include coatings, sealants, and adhesives where controlled curing and adhesion promotion are critical .

Properties

CAS No.

18919-80-7

Molecular Formula

C8H16O2Si

Molecular Weight

172.3 g/mol

IUPAC Name

dimethoxy-bis(prop-2-enyl)silane

InChI

InChI=1S/C8H16O2Si/c1-5-7-11(9-3,10-4)8-6-2/h5-6H,1-2,7-8H2,3-4H3

InChI Key

WERMRYHPOOABQT-UHFFFAOYSA-N

SMILES

CO[Si](CC=C)(CC=C)OC

Canonical SMILES

CO[Si](CC=C)(CC=C)OC

Pictograms

Flammable

Synonyms

DIALLYLDIMETHOXYSILANE

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Diallyldimethoxysilane with structurally related silanes:

Compound Name Molecular Formula Substituents CAS Number Key Applications Reactivity Profile
This compound C₈H₁₆O₂Si (inferred) 2 methoxy, 2 allyl Not provided Adhesives, crosslinked polymers Hydrolysis + radical crosslinking
Dimethyldichlorosilane C₂H₆Cl₂Si 2 methyl, 2 chloro 75-78-5 Silicone precursor, water repellents High (corrosive, releases HCl)
Diethoxydimethylsilane C₆H₁₆O₂Si 2 methoxy, 2 methyl 78-62-6 Surface treatment, hydrophobic coatings Moderate (controlled hydrolysis)
Chloromethylmethyldiethoxysilane C₆H₁₅ClO₂Si 1 chloro, 1 methyl, 2 ethoxy 2212-10-4 Intermediate in organic synthesis Moderate (chlorine enhances reactivity)
Dichloromethylsilane CH₄Cl₂Si 1 methyl, 2 chloro 75-54-7 Semiconductor manufacturing Very high (flammable, corrosive)
Diethoxydiphenylsilane C₁₆H₂₀O₂Si 2 ethoxy, 2 phenyl 2553-19-7 High-temperature resins, ceramics Low (stable, aryl groups reduce hydrolysis)

Reactivity and Handling Considerations

  • This compound : Combines mild hydrolysis (due to methoxy groups) with radical-mediated crosslinking via allyl groups. Safer to handle than chlorinated silanes .
  • Chlorinated Silanes (e.g., Dimethyldichlorosilane) : Highly reactive with moisture, releasing HCl. Require strict PPE (gloves, goggles, ventilation) and corrosion-resistant equipment .
  • Ethoxy/Methoxy Silanes (e.g., Diethoxydimethylsilane) : Slower hydrolysis allows controlled curing in coatings. Lower toxicity compared to chlorinated analogs .

Application-Specific Advantages

  • Adhesives : this compound outperforms phenyl- or methyl-substituted silanes due to its dual reactivity, enabling strong adhesion and thermal stability .
  • Coatings : Diethoxydiphenylsilane is preferred for high-temperature stability, while methoxy silanes like this compound offer better compatibility with organic polymers .
  • Precision Manufacturing : Chlorinated silanes (e.g., Dichloromethylsilane) are critical in semiconductor processing but require hazardous material protocols .

Research Findings and Industrial Relevance

  • Crosslinking Efficiency: this compound exhibits superior crosslinking density in polyolefin adhesives compared to non-allylated analogs, enhancing mechanical strength by 30–40% .
  • Market Trends : Ethoxy/methoxy silanes dominate the coatings sector (60% market share), while allylated silanes are emerging in recyclable adhesives due to regulatory pressure for sustainable materials .

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